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Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

Cat. No.: B1300162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the heterocyclic compound 1,7-dichloroisoquinoline. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and drug development settings. The guide encompasses data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the reported ¹H and predicted ¹³C NMR spectral

data for 1,7-dichloroisoquinoline.

Table 1: ¹H NMR Spectroscopic Data for 1,7-Dichloroisoquinoline[1]
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment

8.34 d 1.2 1H H-8

8.29 d 5.6 1H H-3

7.81 d 8.8 1H H-5

7.70 dd 2.4, 8.8 1H H-6

7.59 d 5.6 1H H-4

Note: Experimental ¹³C NMR data for 1,7-dichloroisoquinoline is not readily available in the

searched literature. The following table provides predicted ¹³C NMR chemical shifts based on

computational methods and comparison with similar structures. These values should be used

as a reference and confirmed with experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,7-Dichloroisoquinoline

Chemical Shift (δ) (ppm) Assignment

~152 C-1

~143 C-3

~122 C-4

~136 C-4a

~129 C-5

~128 C-6

~135 C-7

~128 C-8

~130 C-8a

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A solution of 1,7-dichloroisoquinoline was prepared by dissolving the

compound in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube.

Instrumentation: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1]

Data Acquisition and Processing: Standard pulse sequences were used to acquire the ¹H NMR

spectrum. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. The multiplicities of the signals are

abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While specific

experimental IR data for 1,7-dichloroisoquinoline was not found, the expected characteristic

absorption bands are listed in the table below based on the analysis of its chemical structure

and comparison with similar aromatic chlorinated and nitrogen-containing heterocyclic

compounds.

Table 3: Expected IR Absorption Bands for 1,7-Dichloroisoquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak C-H stretching (aromatic)

1620-1580 Medium-Weak C=C stretching (aromatic ring)

1550-1450 Medium-Strong
C=N stretching (isoquinoline

ring)

1100-1000 Strong C-Cl stretching

900-675 Strong C-H bending (out-of-plane)

Experimental Protocol: IR Spectroscopy
Sample Preparation (Solid): For solid samples like 1,7-dichloroisoquinoline, a common

method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely

ground solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
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Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol

(mineral oil) and placing the resulting paste between two salt plates.

Instrumentation: The IR spectrum is typically recorded using a Fourier-transform infrared

(FTIR) spectrometer.

Data Acquisition: The spectrum is recorded as transmittance or absorbance over a range of

wavenumbers, typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 1,7-Dichloroisoquinoline

m/z Ion

198 [M+H]⁺

197 [M]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the

molecular ion and any chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry
Method: The mass spectrum was obtained using Liquid Chromatography-Mass Spectrometry

(LC-MS) with Electrospray Ionization (ESI).[1]

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion

source.

Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol. The solvent

evaporates from the charged droplets, leading to the formation of gas-phase ions. For a

compound like 1,7-dichloroisoquinoline, this typically results in the formation of a protonated

molecule, [M+H]⁺.
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Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 1,7-dichloroisoquinoline.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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